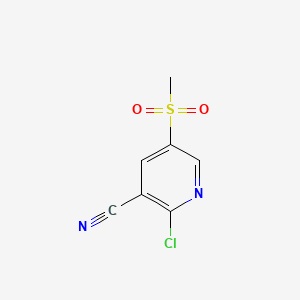
2-Chloro-5-methanesulfonylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methanesulfonylpyridine-3-carbonitrile is an organic compound with a unique structure that includes a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling reactions: The carbonitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present on the pyridine ring.
科学研究应用
2-Chloro-5-methanesulfonylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl and carbonitrile groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Chloro-3-fluoro-5-methylpyridine: Similar structure but with a fluorine and methyl group instead of methanesulfonyl and carbonitrile groups.
2-Chloro-3-methylpyridine-5-boronic acid: Contains a boronic acid group instead of methanesulfonyl and carbonitrile groups.
Uniqueness: 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H5ClN2O2S |
|---|---|
分子量 |
216.65 g/mol |
IUPAC 名称 |
2-chloro-5-methylsulfonylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O2S/c1-13(11,12)6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 |
InChI 键 |
BWPAJWLBYDQALX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
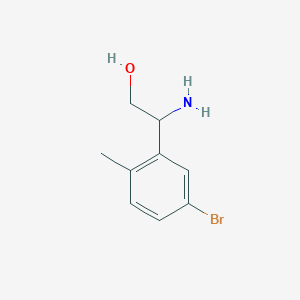
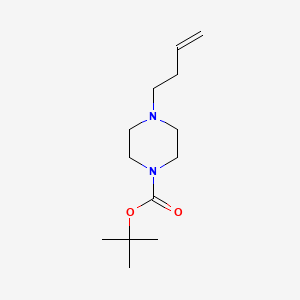
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
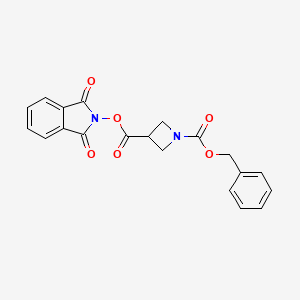
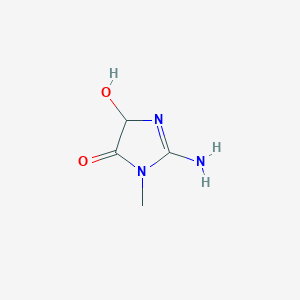


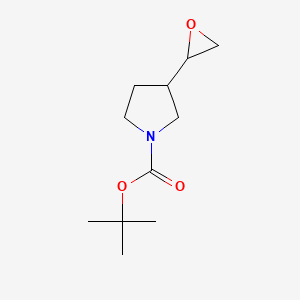
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
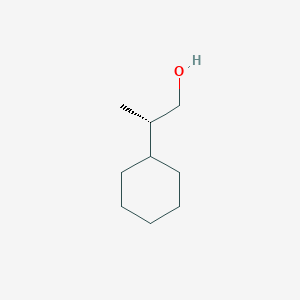
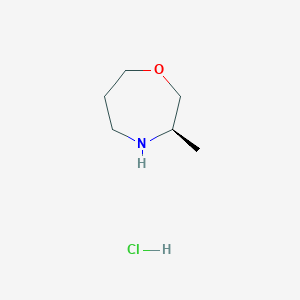
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
